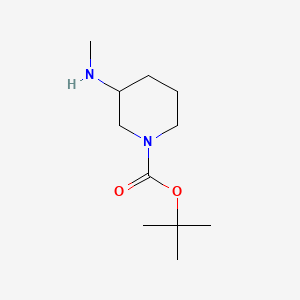

tert-Butyl 3-(methylamino)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRUOWSHGFPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590518 | |

| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392331-89-4 | |

| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(methylamino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 3-(methylamino)piperidine-1-carboxylate basic properties

An In-depth Technical Guide on the Basic Properties of tert-Butyl 3-(methylamino)piperidine-1-carboxylate

Executive Summary

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine core functionalized with a basic secondary amine at the 3-position and a tert-butoxycarbonyl (Boc) protected nitrogen at the 1-position, offers a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of its core basic properties, emphasizing the physicochemical characteristics, safety profile, and the critical role of its basicity in synthetic applications and drug design. Authored for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights, including detailed protocols for its synthesis and the experimental determination of its pKa.

Introduction to a Versatile Building Block

The Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, piperidine scaffolds are privileged structures due to their prevalence in numerous biologically active compounds and natural products. This compound serves as a crucial intermediate, enabling the strategic introduction of the 3-(methylamino)piperidine moiety into complex molecular architectures.[1] The presence of the Boc protecting group enhances its stability and renders it suitable for multi-step syntheses by preventing the piperidine nitrogen from undergoing undesired reactions.[1][2] This allows for selective functionalization at the secondary amine, making it an invaluable tool for constructing libraries of compounds for screening and lead optimization, particularly in the development of novel therapeutics for neurological disorders.[1][3]

Molecular Structure and Functional Group Analysis

The utility of this compound is rooted in its distinct functional domains:

-

The Piperidine Core: A six-membered saturated heterocycle that provides a three-dimensional framework, influencing the spatial arrangement of substituents and their interaction with biological targets.

-

The Secondary Methylamino Group (-NHCH₃): Located at the C3 position, this is the primary basic center of the molecule. Its nucleophilicity is central to its reactivity in synthetic transformations such as acylation, alkylation, and reductive amination.

-

The tert-Butoxycarbonyl (Boc) Group: This carbamate serves as a protecting group for the piperidine nitrogen. The electron-withdrawing nature of the carbonyl group delocalizes the lone pair of electrons on the adjacent nitrogen, rendering it essentially non-basic and non-nucleophilic under typical reaction conditions. This orthogonal reactivity is the key to its utility.

Physicochemical and Safety Profile

A thorough understanding of the compound's physical properties and safety requirements is fundamental for its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.30 g/mol | [4] |

| CAS Number | 392331-89-4 | [1] |

| Appearance | Liquid | |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Boc-3-methylaminopiperidine, 3-Methylaminopiperidine-1-carboxylic acid tert-butyl ester | [1] |

Solubility Profile

Based on its structure, which combines a polar amine with a bulky, lipophilic Boc group, the compound is expected to exhibit good solubility in a range of organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, and alcohols. Its solubility in aqueous solutions is expected to be pH-dependent; it will be significantly more soluble in acidic aqueous solutions due to the protonation of the basic secondary amine to form a water-soluble salt.

Safety, Handling, and Storage

GHS Hazard Classification:

-

Acute Toxicity, Oral (Danger): H301 - Toxic if swallowed.[4]

-

Skin Irritation (Warning): H315 - Causes skin irritation.[4][5]

-

Eye Irritation (Warning): H319 - Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity, Single Exposure (Warning): H335 - May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE): Due to its hazard profile, this compound must be handled in a well-ventilated fume hood. Standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat, is mandatory.

Storage and Incompatibilities:

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, and protect from light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

The Cornerstone Property: Basicity and pKa

The basicity of the secondary amine is the most critical chemical property influencing the compound's reactivity, purification, and the physiological behavior of its derivatives.

Understanding the Basicity

The lone pair of electrons on the nitrogen of the 3-methylamino group is readily available for protonation, making it a moderately strong base. In contrast, the nitrogen atom of the piperidine ring is part of a carbamate linkage. Its lone pair is delocalized by resonance with the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity. This electronic difference is fundamental to its role as a synthetic intermediate.

Estimated pKa and Its Implications

This pKa value signifies that:

-

At a physiological pH of 7.4, the secondary amine will be predominantly protonated (>99%).

-

In synthetic protocols, the amine can be deprotonated using common organic or inorganic bases to generate the free, nucleophilic form.

-

For purification, the compound can be easily moved between aqueous and organic layers by adjusting the pH. It will partition into an acidic aqueous layer as the ammonium salt and into an organic layer at basic pH as the free amine.

The Critical Role of Basicity in Drug Development

The basicity of the secondary amine is not merely a chemical curiosity; it is a property that is strategically leveraged throughout the drug development process.

-

Salt Formation: The ability to form salts with pharmaceutically acceptable acids is paramount. Salt formation can dramatically improve a drug candidate's solubility, dissolution rate, stability, and manufacturability, all of which are critical for achieving adequate bioavailability.[7]

-

Reactivity and Synthetic Control: The nucleophilicity of the amine, which is directly related to its basicity, governs its reactivity in subsequent synthetic steps.[7] This allows for predictable and high-yielding reactions such as amide bond formation, sulfonylation, and alkylation, which are cornerstones of medicinal chemistry.

-

Target Binding: For the final active pharmaceutical ingredient (API), a basic center can be crucial for molecular recognition. It may form key hydrogen bonds or ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a target protein or enzyme.

Experimental Workflow: Synthesis and Characterization

Proposed Synthetic Pathway: Reductive Amination

A robust and widely used method for preparing this compound is the one-pot reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine. This approach is efficient and proceeds under mild conditions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 392331-89-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. capotchem.com [capotchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-butyl 3-(pentylamino)piperidine-1-carboxylate CAS#: 1283509-31-8 [m.chemicalbook.com]

An In-depth Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

tert-Butyl 3-(methylamino)piperidine-1-carboxylate is a key synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its structure, which features a piperidine ring with a secondary amine at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective chemical modifications, rendering it an indispensable tool in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications in drug discovery, with a focus on its role as a key intermediate in the synthesis of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug development.

| Property | Value | Source(s) |

| CAS Number | 392331-89-4 | [1][2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.30 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 1-N-Boc-3-methylaminopiperidine, 1-Boc-3-(methylamino)piperidine | [1] |

| Purity | >97.0% (GC) | [1] |

Related Compounds:

| Compound Name | CAS Number | Note |

| (R)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate | 203941-94-0 | R-enantiomer |

| (S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate | 912368-73-1 | [4] S-enantiomer |

| This compound hydrochloride | 1187927-08-7 | [5] Hydrochloride salt |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the reductive amination of N-Boc-3-piperidone with methylamine.[6] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Sources

tert-Butyl 3-(methylamino)piperidine-1-carboxylate molecular weight

An In-depth Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, which features a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a secondary methylamino group, offers a unique combination of stability and reactive potential. This dual-functionality allows for its use as a versatile scaffold in the synthesis of complex molecular architectures, making it an invaluable intermediate for drug discovery programs.[1][2] Researchers in pharmaceutical development utilize this compound to systematically explore chemical space, leading to the identification of novel therapeutic agents across a range of disease areas, including neurological disorders, oncology, and inflammatory conditions.[3][4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's fundamental physicochemical properties, provides a detailed, field-tested protocol for its synthesis via reductive amination, explores its strategic applications in medicinal chemistry, and outlines critical safety and handling procedures.

Physicochemical and Structural Properties

The utility of this compound in organic synthesis is rooted in its distinct structural features and predictable physicochemical properties. The Boc group serves as an essential protecting group for the piperidine nitrogen, rendering it unreactive to many reaction conditions and thus enabling selective functionalization of the secondary amine.[4] This protecting group can be readily removed under acidic conditions, revealing the piperidine nitrogen for subsequent chemical modification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][6] |

| Molecular Weight | 214.30 g/mol | [5][6] |

| Exact Mass | 214.168127949 Da | [5][6] |

| IUPAC Name | This compound | [5] |

| Common Synonyms | 1-Boc-3-(methylamino)piperidine | |

| CAS Number | 392331-89-4 | [5] |

| Appearance | Typically a liquid or low-melting solid | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [7][8] |

Synthesis and Purification

The most common and industrially scalable method for preparing this compound is the one-pot reductive amination of N-Boc-3-piperidone with methylamine.[9] This method is favored for its operational simplicity and high efficiency.

Mechanistic Rationale

The reaction proceeds in two main stages within a single pot. First, the ketone of N-Boc-3-piperidone reacts with methylamine to form a hemiaminal, which then dehydrates to yield a crucial iminium ion intermediate. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate this step by protonating the hydroxyl group of the hemiaminal, facilitating its elimination as water. In the second stage, a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), is introduced. STAB is particularly well-suited for reductive aminations because it is less reactive towards the starting ketone and preferentially reduces the iminium ion to the target secondary amine.[9]

Detailed Experimental Protocol

Materials:

-

N-Boc-3-piperidone (1.0 eq)

-

Methylamine (solution in THF or ethanol, 1.1-1.5 eq)

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional, ~0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-3-piperidone and anhydrous DCM.

-

Add methylamine solution to the mixture. If desired, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride in portions, ensuring the internal temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.[9]

Visualization of the Synthetic Workflow

Caption: Synthetic pathways using the scaffold.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant, and appropriate personal protective equipment (PPE) must be used at all times.

| Hazard Class | GHS Statement | Precautionary Code |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

-

Engineering Controls: Handle in a well-ventilated chemical fume hood. [10]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon). [7][8]* Spill & First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. [11]If irritation persists, seek medical attention.

Conclusion

This compound stands out as a high-value, versatile building block for drug discovery and development. Its well-defined physicochemical properties, coupled with a robust and scalable synthetic protocol, make it an accessible and reliable tool for medicinal chemists. A thorough understanding of its reactivity, handling requirements, and strategic applications enables researchers to effectively harness its potential in the rational design and synthesis of novel therapeutic agents, paving the way for future pharmaceutical innovations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

KISHIDA CHEMICAL CO., LTD. (S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate Safety Data Sheet. [Link]

-

PubChem. tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemspace. Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Applications & Buying Guide. [Link]

-

Macmillan Group, Princeton University. Supplementary Information. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | 203941-94-0 [sigmaaldrich.com]

- 8. 1187927-08-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. echemi.com [echemi.com]

The Cornerstone of Modern Drug Discovery: A Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to the architecture of numerous approved pharmaceuticals. Its conformational flexibility and favorable physicochemical properties make it a desirable core for molecules designed to interact with complex biological targets. Within this class of essential building blocks, tert-Butyl 3-(methylamino)piperidine-1-carboxylate has emerged as a particularly valuable and versatile intermediate.

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, offering a scientific and practical resource for researchers engaged in the design and synthesis of novel therapeutic agents. The strategic placement of a secondary methylamino group at the 3-position, combined with the readily cleavable tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, offers a dual functionality that is highly sought after in multi-step synthetic campaigns. This arrangement allows for selective chemical modifications at two distinct points, enabling the construction of diverse and complex molecular libraries for drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 392331-89-4 | [1] |

| Appearance | Typically a liquid | [2] |

| Storage Temperature | 2-8°C, protected from light | [2] |

Safety Information:

-

GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[1][2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis: A Focus on Reductive Amination

The most prevalent and industrially scalable method for the synthesis of this compound is the one-pot reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine. This reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its mildness and selectivity.[3][4]

Experimental Protocol: Reductive Amination

This protocol provides a representative and effective method for the synthesis of this compound.

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, catalytic)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCE or DCM, add methylamine (1.1-1.5 eq).

-

If desired, add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM or DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a slight excess of methylamine and the reducing agent ensures the complete conversion of the starting ketone.

-

The optional addition of acetic acid can catalyze the formation of the imine intermediate, potentially increasing the reaction rate.

-

Portion-wise addition of the reducing agent at low temperature helps to control the reaction exotherm and minimize the formation of byproducts.

-

An aqueous basic workup is necessary to neutralize any remaining acid and remove water-soluble byproducts.

Potential Side Products and Troubleshooting

During the synthesis, several side products can form. Monitoring the reaction by TLC or LC-MS is crucial for optimizing the reaction conditions and minimizing these impurities.

-

Over-alkylation Product (tert-butyl 3-(dimethylamino)piperidine-1-carboxylate): This can arise from the reaction of the product with the starting materials. Using a controlled stoichiometry of methylamine can mitigate this.

-

Ketone Reduction Product (tert-butyl 3-hydroxypiperidine-1-carboxylate): This results from the direct reduction of the starting ketone. Ensuring efficient imine formation before the reduction is key to minimizing this byproduct.

-

Unreacted Starting Material: Incomplete reaction can be addressed by extending the reaction time or gentle heating, though the latter may promote side reactions.

Characterization: Ensuring Purity and Identity

Accurate characterization of this compound is essential to confirm its structure and purity before its use in subsequent synthetic steps. The following are the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the nitrogen (a singlet around 2.4 ppm), and a series of multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the piperidine ring, and the methyl carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 214. A prominent fragmentation pathway is the loss of a tert-butyl group or isobutylene, leading to characteristic fragment ions.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules. Its application spans several therapeutic areas, including the development of kinase inhibitors and other targeted therapies.

Role in the Synthesis of Kinase Inhibitors

A significant application of structurally related 3-aminopiperidine derivatives is in the synthesis of Janus kinase (JAK) inhibitors. For instance, the core of Tofacitinib , a drug used to treat rheumatoid arthritis, features a substituted 3-aminopiperidine moiety. While the synthesis of Tofacitinib itself involves a more complex chiral derivative, cis-(3R, 4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino) piperidine, the fundamental synthetic strategies and the importance of the 3-aminopiperidine scaffold are clearly demonstrated.[5][6] The 3-amino group serves as a key attachment point for the heterocyclic core of the drug molecule.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound represents a cornerstone building block in the arsenal of the modern medicinal chemist. Its strategic design, coupled with well-established synthetic accessibility, provides a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the pursuit of novel and improved therapeutics. This guide serves as a comprehensive resource to empower researchers in their endeavors to address pressing medical needs through innovative drug design and development.

References

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

-

Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Graphical synthetic routes of tofacitinib. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

The Organic Synthesis Archive. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). An efficient and alternative method for synthesis of tofacitinib. Retrieved from [Link]

-

Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Thieme. (n.d.). Tofacitinib. Pharmaceutical Substances. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate (C13H26N2O2). Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]

- Google Patents. (n.d.). US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof.

-

Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

- Google Patents. (n.d.). CN107365312A - A kind of new method for preparing Oclacitinib.

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

- Google Patents. (n.d.). US9115133B2 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof.

Sources

- 1. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Properties, Synthesis, and Applications

Introduction

tert-Butyl 3-(methylamino)piperidine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its molecular architecture, featuring a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group and functionalized with a secondary methylamino group, offers a strategic combination of stability and reactive potential. The Boc group provides robust protection for the piperidine nitrogen, allowing for selective reactions at the secondary amine. This bifunctionality makes it an invaluable intermediate for constructing complex molecular libraries and synthesizing targeted therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthetic protocol, and a discussion of its critical applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting. The compound is typically a colorless to light yellow clear liquid at room temperature.[1]

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₂N₂O₂ | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 392331-89-4 | [1][2] |

| Molecular Weight | 214.30 g/mol | [2][3] |

| Synonyms | 1-N-Boc-3-methylaminopiperidine, 1-Boc-3-(methylamino)piperidine | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Chirality | The 3-position is a chiral center; exists as a racemate or as individual enantiomers (e.g., (3R) or (3S)). |

Synthesis and Mechanistic Insights

The synthesis of this compound and its analogs is a well-established process. The most prevalent and scalable method is the one-pot reductive amination of a suitable piperidone precursor. This approach is favored for its operational simplicity and high efficiency.

Primary Synthetic Route: Reductive Amination

The standard synthesis involves the reaction of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine to form an intermediate imine (or its enamine tautomer), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its mild nature and high selectivity for reducing protonated imines over ketones. This selectivity minimizes the formation of the corresponding alcohol by-product from the reduction of the starting ketone.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of the target compound.

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate

-

Methylamine (e.g., 2.0 M solution in THF or as a hydrochloride salt with a base)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add methylamine (1.1-1.5 eq). A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion intermediate, which is more susceptible to nucleophilic attack by the hydride.

-

Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. This step is crucial to control the exothermicity of the hydride addition.

-

Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is considered complete when TLC or LC-MS analysis indicates the full consumption of the starting ketone.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesis.

Core Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable scaffold in pharmaceutical development.

-

Versatile Building Block: The piperidine ring is a "privileged scaffold," a molecular framework known to bind to multiple biological targets and is a common core in many approved drugs.[4] The presence of both a protected nitrogen in the ring and an exocyclic secondary amine allows for sequential, site-selective modifications, enabling the creation of diverse chemical libraries for high-throughput screening.[5]

-

Development of CNS Agents: Piperidine derivatives are well-known for their ability to cross the blood-brain barrier. This compound and its derivatives have been utilized in the synthesis of potent inhibitors for enzymes implicated in neurodegenerative disorders like Alzheimer's disease, including β-secretase (BACE1) and acetylcholinesterase (AChE).[4]

-

Chiral Synthesis: The carbon atom at the 3-position is a stereocenter. The availability of enantiomerically pure forms, such as tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate, is critical for developing stereospecific drugs, which can offer improved efficacy and reduced off-target side effects.[6]

-

Salt Formation and Pharmacokinetics: The secondary amine is basic, allowing for the formation of pharmaceutically acceptable salts.[5] Salt formation is a common strategy to improve the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[5]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place. Chiral versions may require refrigerated storage (2-8°C) and protection from light.

Conclusion

This compound is a foundational building block in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, straightforward and scalable synthesis via reductive amination, and versatile functional handles make it an indispensable tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemistry, handling, and strategic application is essential for professionals dedicated to advancing the frontiers of drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). tert-butyl 3-amino-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

Chem-Space. (n.d.). tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | 392331-89-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

tert-Butyl 3-(methylamino)piperidine-1-carboxylate IUPAC name

An In-depth Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary:

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine scaffold functionalized with a secondary amine and protected by a tert-butyloxycarbonyl (Boc) group, offers synthetic versatility for creating complex molecular architectures. The piperidine core is a privileged structure, frequently found in approved pharmaceuticals, conferring favorable physicochemical and metabolic properties.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's nomenclature, physicochemical properties, primary synthesis routes with mechanistic insights, key applications in drug discovery, and essential safety protocols.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for reproducible scientific work. This section delineates the formal naming conventions and identifiers for this compound.

IUPAC Name and Stereochemistry

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2]

The molecule possesses a chiral center at the C3 position of the piperidine ring. Therefore, it can exist as a racemic mixture or as individual enantiomers. When specifying a particular stereoisomer, the name is modified accordingly, for example:

-

(3R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate [3]

-

(3S)-tert-butyl 3-(methylamino)piperidine-1-carboxylate

The stereochemical purity is often critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Common Synonyms and Identifiers

In literature and commercial catalogs, this compound is known by several synonyms. Recognizing these is crucial for effective information retrieval.

| Identifier | Value | Source |

| CAS Number | 392331-89-4 (for racemate) | [2] |

| 203941-94-0 (for 3R enantiomer) | [3][4] | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| Common Synonyms | 1-Boc-3-methylaminopiperidine, N-Boc-3-methylamino piperidine, 3-Methylamino-piperidine-1-carboxylic acid tert-butyl ester | [2] |

| InChIKey | XRRRUOWSHGFPTI-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of a building block dictate its handling, reactivity, and the characteristics of its derivatives.

| Property | Value | Details |

| Molecular Weight | 214.30 g/mol | Computed by PubChem.[2] |

| Appearance | Typically a liquid or low-melting solid | Physical form can vary based on purity and specific isomer. |

| Hydrogen Bond Donors | 1 | The secondary amine (-NH) group. |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the tertiary nitrogen atom in the ring. |

| LogP | 1.2 | A measure of lipophilicity, calculated by XLogP3.[2] |

The secondary amine's basicity is a key feature, making it nucleophilic and allowing for the formation of pharmaceutically acceptable salts, which can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[5]

Synthesis and Mechanistic Insights

The synthesis of this compound is well-established, with reductive amination being the most common and scalable approach. The choice of synthetic route can be influenced by the need for stereochemical control.

Primary Synthetic Route: Reductive Amination

This method involves the reaction of a ketone precursor, tert-butyl 3-oxopiperidine-1-carboxylate, with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine.

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add methylamine (1.1-1.5 eq), typically as a solution in a suitable solvent. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the imine intermediate by activating the carbonyl group. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise. The choice of NaBH(OAc)₃ is strategic as it is selective for the imine over the ketone and is tolerant of the mildly acidic conditions.

-

Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired product.

Trustworthiness Note: The self-validating nature of this protocol lies in the in-process monitoring (TLC/LC-MS), which confirms the conversion of starting material and identifies potential side products, ensuring the reaction proceeds as intended before moving to the costly purification stage.

Chiral Synthesis from L-Glutamic Acid

For applications requiring high enantiomeric purity, synthesis can begin from a chiral pool starting material like L-glutamic acid. This multi-step process establishes the desired stereocenter early on.

Caption: Conceptual flow for chiral synthesis.

This route involves converting the amino acid into a diol, activating the hydroxyl groups (e.g., as tosylates), and then performing an intramolecular cyclization with an appropriate amine to form the piperidine ring. This approach provides excellent stereocontrol, which is essential for developing selective drug candidates.

Applications in Medicinal Chemistry

The utility of this compound stems from its status as a versatile building block for constructing more complex molecules with therapeutic potential.

Sources

A Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Nomenclature, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-(methylamino)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The molecule's structure, featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with a secondary methylamino group, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. This document details its nomenclature, physicochemical properties, primary synthetic routes with mechanistic insights, and significant applications in drug discovery, particularly as a precursor to dipeptidyl peptidase IV (DPP-4) inhibitors used in the management of type 2 diabetes. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.

Nomenclature and Chemical Identity

Precise identification of chemical entities is critical for reproducibility and safety in research and development. This compound is known by several synonyms and is cataloged under various registry numbers, which can differ based on its stereochemistry.

The compound's structure is based on a piperidine ring where the nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a methylamino substituent is located at the 3-position. The IUPAC name is this compound.[1]

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Common Synonyms | 1-Boc-3-(methylamino)piperidine[1][2][3], 1-N-Boc-3-methylaminopiperidine[1][2], N-Boc-3-methylamino piperidine[1][3], 3-Methylamino-piperidine-1-carboxylic acid tert-butyl ester[1][3][4] |

| CAS Number (Racemate) | 392331-89-4[1][2][3][4] |

| CAS Number ((R)-enantiomer) | 203941-94-0[5][6] |

| CAS Number ((S)-enantiomer) | 912368-73-1[1][7][8][9] |

| Molecular Formula | C11H22N2O2[1][3][4] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC[1] |

| InChI Key | XRRRUOWSHGFPTI-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of a synthetic building block are fundamental to its handling, reaction optimization, and purification. This compound is typically a liquid at room temperature and requires refrigerated storage to maintain its stability.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 214.30 g/mol | [1][3][4][10] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 0.985 - 1.019 g/cm³ | [9][11] |

| Boiling Point | ~289 °C at 760 mmHg | [11] |

| Storage Conditions | 2-8°C, protect from light | [4][9] |

Synthesis and Mechanistic Insights

The most common and industrially scalable method for preparing this compound is through the reductive amination of N-Boc-3-piperidone with methylamine. This one-pot reaction is efficient and proceeds via an imine intermediate that is reduced in situ.

Reductive Amination of N-Boc-3-Piperidone

Mechanistic Rationale: This process is favored for its operational simplicity and high yield. The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of N-Boc-3-piperidone. The addition of a catalytic amount of a weak acid, such as acetic acid, is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the formation of the imine intermediate. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used. This reagent is particularly effective because it is less reactive towards the ketone starting material than the imine product, minimizing the formation of the corresponding alcohol side-product. Its steric bulk and moderate reactivity allow for the controlled reduction of the C=N double bond to yield the desired secondary amine.

Caption: Workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of N-Boc-3-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add methylamine (1.1-1.5 eq, typically as a solution in a compatible solvent).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C to control the reaction rate and prevent side reactions.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with additional DCM or DCE.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.

Chiral Synthesis Routes

For applications requiring enantiomerically pure forms, alternative strategies are employed. A notable route involves a multi-step synthesis starting from the natural amino acid L-glutamic acid. This approach establishes the desired stereocenter early and carries it through a series of transformations, including esterification, reduction to a diol, and subsequent cyclization to form the piperidine ring, ultimately yielding the chiral product.

Key Applications in Drug Discovery

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to multiple biological targets and impart favorable pharmacokinetic properties.[12] this compound, particularly its (R)-enantiomer, is a high-value intermediate for the synthesis of several marketed drugs.

Precursor to DPP-4 Inhibitors

The most prominent application of (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors. These oral medications are a cornerstone of therapy for type 2 diabetes. They function by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels. Drugs such as Alogliptin and Linagliptin incorporate a derivative of this piperidine building block as a core structural element.

Sources

- 1. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 392331-89-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. 1-Boc-3-(methylamino)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 4. N-Boc-3-(methylamino)piperidine (96%) - Amerigo Scientific [amerigoscientific.com]

- 5. cas 203941-94-0|| where to buy tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate [chemenu.com]

- 6. (R)-1-N-BOC-3-METHYLAMINO PIPERIDINE | 203941-94-0 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [guidechem.com]

- 9. (S)-1-Boc-3-(methylamino)piperidine 97 912368-73-1 [sigmaaldrich.com]

- 10. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Key Scaffold: A Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate

Abstract

The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant pharmaceuticals. Within this class, tert-butyl 3-(methylamino)piperidine-1-carboxylate has emerged not as a standalone therapeutic agent, but as a pivotal, bifunctional building block. Its strategic combination of a protected piperidine nitrogen and a secondary methylamine at the 3-position offers medicinal chemists a versatile handle for constructing complex molecular architectures with favorable pharmacokinetic profiles. This guide elucidates the historical context of its development, driven by the demand for novel therapeutics, and provides a comprehensive, field-proven protocol for its synthesis via the robust and scalable method of reductive amination. We will delve into the causality behind the experimental choices, ensuring a self-validating and reproducible system for researchers, scientists, and drug development professionals.

Historical Context & Developmental Rationale

The discovery of this compound is not marked by a singular, serendipitous event but rather by the logical evolution of synthetic needs within pharmaceutical research. The true "discovery" lies in the recognition of the 3-aminopiperidine core as a privileged scaffold. This structural unit is a key component in numerous approved drugs, including the dipeptidyl peptidase-IV (DPP-IV) inhibitor Linagliptin, used in the treatment of type 2 diabetes.[1][2]

The development of such drugs necessitated reliable and efficient access to a variety of 3-substituted piperidine intermediates. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen became a standard strategy, offering enhanced stability and facilitating selective modifications at other positions on the ring.

The specific value of the 3-(methylamino) derivative arises from its utility as a secondary amine. This functional group serves as an ideal nucleophile for subsequent reactions, such as alkylations, acylations, or further reductive aminations, allowing for the systematic exploration of chemical space around this critical scaffold. The methyl group itself can play a crucial role in modulating basicity, lipophilicity, and metabolic stability, often leading to improved drug-like properties compared to the corresponding primary amine.[3] While early synthetic efforts may have been disclosed within the broader context of large patent applications for final drug compounds, the most logical and industrially scalable pathway to this intermediate is the reductive amination of a suitable ketone precursor.

The Cornerstone Synthesis: Reductive Amination

The most direct and widely adopted method for the synthesis of this compound is the one-pot reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate. This method is favored for its operational simplicity, high efficiency, and the commercial availability of the starting materials.

The reaction proceeds in two key stages within a single pot:

-

Imine/Enamine Formation: The reaction is initiated by the condensation of the ketone on the N-Boc-3-piperidone with methylamine. This equilibrium-driven reaction forms an intermediate iminium ion or the corresponding enamine. The choice of solvent and the potential addition of a catalytic amount of weak acid can influence the rate of this step.

-

In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, then reduces the iminium/enamine intermediate to the final secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity, mildness, and tolerance of a wide range of functional groups. It is less reactive towards the starting ketone compared to other borohydrides, minimizing the formation of the corresponding alcohol byproduct.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

}

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

This protocol describes a robust and validated procedure for the synthesis of this compound.

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (optional, catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous DCM or DCE (approximately 5-10 mL per gram of ketone).

-

Imine Formation: To the stirred solution, add methylamine (1.1-1.5 eq). If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM or DCE.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can then be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Physicochemical & Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.30 g/mol | [4] |

| CAS Number | 392331-89-4 | [4] |

| Appearance | Typically an oil or low-melting solid | N/A |

| Boiling Point | Not well-defined, decomposes | N/A |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) | N/A |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): Peaks corresponding to the tert-butyl group (singlet, ~1.45 ppm, 9H), the N-methyl group (singlet, ~2.40 ppm, 3H), and a series of multiplets for the piperidine ring protons.

-

¹³C NMR (CDCl₃): Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl of the tert-butyl group (~28 ppm), the N-methyl group (~36 ppm), and several signals for the piperidine ring carbons.

-

Mass Spectrometry (ESI+): A prominent peak for the [M+H]⁺ ion at m/z 215.18.

Self-Validating System & Troubleshooting

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: A self-validating workflow with troubleshooting loops.

A robust protocol must include self-validation checkpoints. The primary method for this synthesis is in-process monitoring via TLC or LC-MS.

-

Incomplete Reaction: If the starting ketone is still present after 24 hours, potential causes include deactivated reducing agent or insufficient reaction time.

-

Solution: Add an additional portion of fresh NaBH(OAc)₃ or extend the reaction time, continuing to monitor.

-

-

Formation of Over-alkylation Product (tert-butyl 3-(dimethylamino)piperidine-1-carboxylate): This is less common with methylamine but can occur with prolonged reaction times at elevated temperatures.

-

Solution: Ensure controlled stoichiometry of methylamine (closer to 1.1 eq) and maintain room temperature.

-

-

Formation of Alcohol Byproduct (tert-butyl 3-hydroxy-piperidine-1-carboxylate): This indicates that the reducing agent is reducing the ketone faster than imine formation.

-

Solution: Ensure the imine formation step is allowed sufficient time (1-2 hours) before the addition of the reducing agent.

-

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. Its development was not an isolated pursuit but a necessary step in the broader quest for novel therapeutics targeting complex diseases. The reductive amination pathway represents a highly refined, efficient, and scalable solution for its synthesis, providing researchers with reliable access to this invaluable chemical building block. A thorough understanding of this methodology, including its nuances and potential pitfalls, is essential for its effective application in the synthesis of the next generation of piperidine-based pharmaceuticals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. (US7407955B2).

-

Saeed, A., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2978. [Link]

-

Khom et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Vol. 63B, May 2024, pp. 623-630. [Link]

-

Cheon, C.-H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 11029-11036. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

- Google Patents. Synthesis process of 3-methylamino-piperidine. (CN103030587A).

-

ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

-

Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. [Link]

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of tert-Butyl 3-(methylamino)piperidine-1-carboxylate

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical hurdles is solubility. An otherwise potent and selective molecule is of little therapeutic value if it cannot be effectively dissolved and absorbed to reach its site of action. More than 40% of new chemical entities exhibit poor aqueous solubility, a factor that can terminate development and lead to significant financial loss[1]. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of tert-Butyl 3-(methylamino)piperidine-1-carboxylate, a versatile piperidine building block frequently utilized in the synthesis of complex pharmaceutical agents.

This document eschews a generic template, instead adopting a structure that logically flows from the foundational physicochemical properties of the target molecule to the rigorous, validated methodologies required to characterize its solubility profile. As your virtual Senior Application Scientist, I will not only present protocols but also elucidate the scientific rationale underpinning each experimental choice, ensuring a deep and practical understanding of the principles at play.

Physicochemical Characterization: The Blueprint for Solubility Behavior

A molecule's inherent physical and chemical properties are the primary determinants of its solubility in any given solvent system. For this compound, a thorough understanding of these parameters is the first step in designing robust solubility studies.

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem CID: 17750458[2] |

| Molecular Weight | 214.30 g/mol | PubChem CID: 17750458[2] |

| Appearance | Colorless to light yellow liquid | Chem-Impex[3] |

| Density | ~0.985 - 1.03 g/cm³ @ 25°C | Various Suppliers[3][4] |

| Boiling Point | ~130 - 135 °C @ 0.3 - 0.4 mmHg | Pipzine Chemicals[4] |

| XLogP3 (Computed) | 1.2 | PubChem CID: 17750458[2] |

| Hydrogen Bond Donors | 1 | PubChem CID: 17750458[2] |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 17750458[2] |

| pKa of Conjugate Acid (Estimated) | ~9.5 - 10.5 |

Expertise & Experience Insights:

The structure of this compound presents two key features that govern its solubility:

-

The Boc Protecting Group: The bulky and lipophilic tert-butoxycarbonyl (Boc) group contributes to the molecule's affinity for non-polar, organic solvents. The computed XLogP3 of 1.2 indicates a moderate lipophilicity.

This duality—a polar, ionizable amine and a non-polar protecting group—predicts a nuanced solubility profile, with appreciable solubility in a range of organic solvents and pH-dependent solubility in aqueous media. A qualitative report indicates solubility in common organic solvents like dichloromethane and chloroform[4].

The Cornerstone of Solubility Determination: The Shake-Flask Method

To move from theoretical prediction to empirical fact, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the gold standard for solubility determination in the pharmaceutical industry, recommended by major regulatory bodies including the World Health Organization (WHO) and the International Council for Harmonisation (ICH)[6][7][8]. Its principle is straightforward: a surplus of the solid compound is agitated in a specific solvent for a sufficient period to reach thermodynamic equilibrium, after which the concentration of the dissolved solute in the supernatant is quantified.

The following diagram outlines the logical workflow for this critical experiment.

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Detailed Experimental Protocol: Aqueous and Organic Solvent Systems

The following protocols are designed to be self-validating, incorporating the necessary controls and steps to ensure data integrity.

Protocol for Solubility in Organic Solvents

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant organic solvents at ambient temperature (25°C).

Materials & Equipment:

-

This compound (purity ≥97%)

-

HPLC-grade solvents: Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Shaking incubator or orbital shaker set to 25°C

-

Centrifuge

-

Syringes and 0.22 µm PVDF or PTFE syringe filters

-

Volumetric flasks and pipettes

-

Validated HPLC-UV method for quantification

Methodology:

-

Preparation: To a series of glass vials, add an excess amount (e.g., ~50 mg, accurately weighed) of the compound. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each organic solvent to its respective vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to 25°C and ~200 RPM. Allow the samples to agitate for at least 24 hours. A preliminary time-to-equilibrium study is recommended to confirm this duration is sufficient[9].

-

Phase Separation: After equilibration, remove the vials and allow them to stand for 1 hour to let the undissolved solid settle. For solvents with fine suspensions (like DMSO), centrifugation at 10,000 x g for 10 minutes may be necessary.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.22 µm chemically compatible syringe filter into a clean vial. Trustworthiness: Filtration is a critical step to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

Dilution & Quantification: Prepare an appropriate dilution series of the clear filtrate. Analyze the concentration of the diluted samples using a pre-validated HPLC-UV method against a standard curve.

-

Calculation: Calculate the original concentration in the filtrate, which represents the solubility. Report the results in mg/mL and mol/L.

Protocol for pH-Dependent Aqueous Solubility

Objective: To determine the solubility of this compound as a function of pH at a physiologically relevant temperature (37°C), in accordance with BCS guidelines[7][8].

Materials & Equipment:

-

All materials from Protocol 3.1

-

Shaking incubator set to 37 ± 1°C

-

Calibrated pH meter

-

Aqueous buffer systems (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8)

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at a minimum of three pH values: 1.2, 4.5, and 6.8[8]. It is also advisable to test at a pH near the estimated pKa and at a higher pH (e.g., pH 9.0).

-